Superior Reduction in Perioperative Blood Loss Versus Lysine Analogues in Cardiac Surgery
Aprotinin demonstrates statistically and clinically significant superiority over both tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA) in reducing total perioperative blood loss during cardiac surgery. In a meta-analysis of head-to-head randomized trials, perioperative blood loss was significantly greater with TXA and EACA than with aprotinin: weighted mean differences were 106 mL (95% CI 37–227 mL) and 185 mL (95% CI 134–235 mL), respectively [1]. Additionally, a separate meta-analysis confirmed that high-dose aprotinin reduced total blood loss by 53% versus placebo (P<0.001), compared with 35% reductions for both EACA and low-dose aprotinin [2].
| Evidence Dimension | Total perioperative blood loss reduction |
|---|---|
| Target Compound Data | Aprotinin: reference (0 mL difference) |
| Comparator Or Baseline | Tranexamic acid (TXA): +106 mL (95% CI 37–227 mL); Epsilon-aminocaproic acid (EACA): +185 mL (95% CI 134–235 mL) |
| Quantified Difference | TXA: 106 mL greater blood loss; EACA: 185 mL greater blood loss |
| Conditions | Cardiac surgery with cardiopulmonary bypass; meta-analysis of head-to-head randomized controlled trials |
Why This Matters
The ~106–185 mL greater blood loss with alternative agents translates directly to increased transfusion requirements and associated complications, making aprotinin the preferred procurement choice when maximal blood conservation is paramount.
- [1] Carless PA, Stokes BJ, Moxey AJ, Henry DA. Are antifibrinolytic drugs equivalent in reducing blood loss and transfusion in cardiac surgery? A meta-analysis of randomized head-to-head trials. BMC Cardiovasc Disord. 2005;5:19. doi:10.1186/1471-2261-5-19. View Source
- [2] Munoz JJ, Birkmeyer NJ, Birkmeyer JD, O'Connor GT, Dacey LJ. Is epsilon-aminocaproic acid as effective as aprotinin in reducing bleeding with cardiac surgery? A meta-analysis. Circulation. 1999;99(1):81-89. doi:10.1161/01.CIR.99.1.81. View Source
